![molecular formula C7H7ClOS B12566727 Benzene, 1-chloro-2-[(S)-methylsulfinyl]- CAS No. 172338-47-5](/img/structure/B12566727.png)
Benzene, 1-chloro-2-[(S)-methylsulfinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-2-[(S)-methylsulfinyl]-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a (S)-methylsulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-2-[(S)-methylsulfinyl]- typically involves the chlorination of benzene followed by the introduction of the (S)-methylsulfinyl group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The (S)-methylsulfinyl group can be introduced through a sulfoxidation reaction using appropriate sulfoxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1-chloro-2-[(S)-methylsulfinyl]- can undergo oxidation reactions, where the (S)-methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can also undergo reduction reactions, where the (S)-methylsulfinyl group can be reduced to a sulfide group.
Substitution: The chlorine atom on the benzene ring can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a building block for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-2-[(S)-methylsulfinyl]- involves its interaction with various molecular targets The (S)-methylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity The chlorine atom can undergo substitution reactions, allowing the compound to form new bonds with other molecules
Comparación Con Compuestos Similares
Chlorobenzene: A simpler compound with only a chlorine substituent on the benzene ring.
Benzene, 1-chloro-2-methyl-: Similar structure but lacks the (S)-methylsulfinyl group.
Benzene, 1-chloro-2-(chloromethyl)-: Contains an additional chlorine atom on the methyl group.
Uniqueness: Benzene, 1-chloro-2-[(S)-methylsulfinyl]- is unique due to the presence of the (S)-methylsulfinyl group, which imparts distinct chemical properties and reactivity. This group allows the compound to participate in specific redox reactions and provides potential for diverse applications in various fields.
Propiedades
Número CAS |
172338-47-5 |
|---|---|
Fórmula molecular |
C7H7ClOS |
Peso molecular |
174.65 g/mol |
Nombre IUPAC |
1-chloro-2-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7ClOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3/t10-/m0/s1 |
Clave InChI |
JBBMLDVMKGVUIS-JTQLQIEISA-N |
SMILES isomérico |
C[S@](=O)C1=CC=CC=C1Cl |
SMILES canónico |
CS(=O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


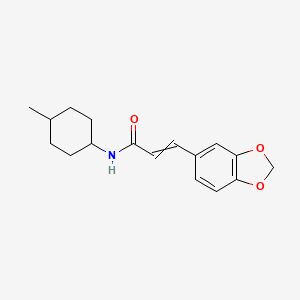

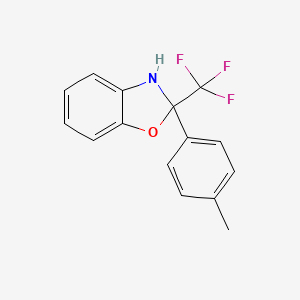
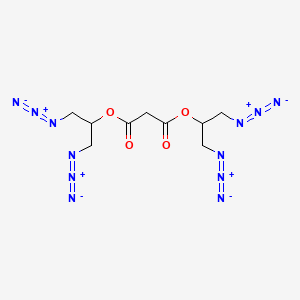
![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
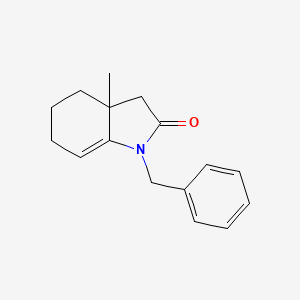
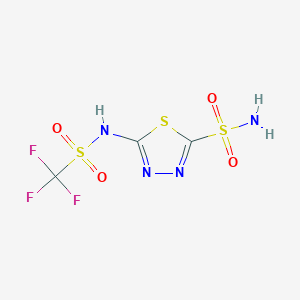
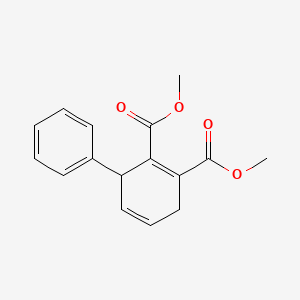
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
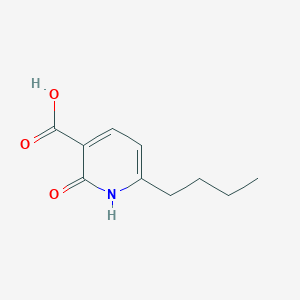
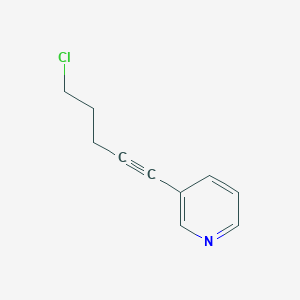
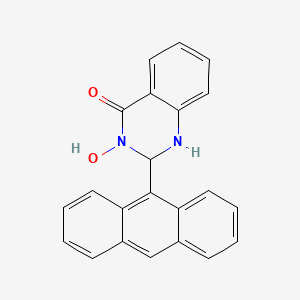
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
